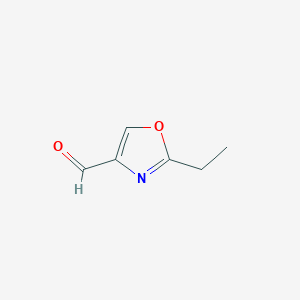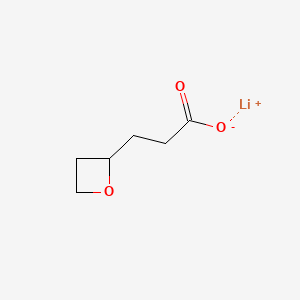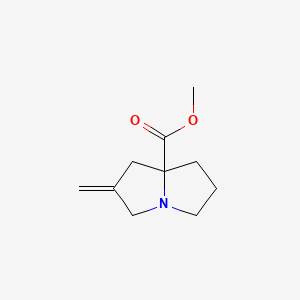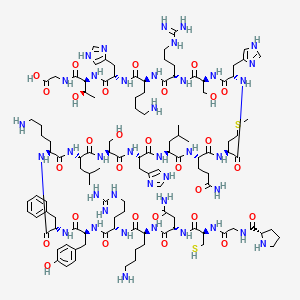![molecular formula C7H12ClF2NO B13910362 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-5-oxa-8-azaspiro[35]nonane;hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an azaspiro compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and are often conducted in polar solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to the formation of new spiro compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology: In biological research, the compound may be used to investigate the interactions of spiro compounds with biological molecules. This can provide insights into their potential as therapeutic agents.
Medicine: The compound’s potential medicinal properties are of interest for drug development. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-6-azaspiro[3.5]nonane;hydrochloride
- 2,5-Dioxa-8-azaspiro[3.5]nonane
- 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;hydrochloride
Uniqueness
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride is unique due to its specific difluorinated structure and the presence of both oxygen and nitrogen atoms within the spiro ring system. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.
Eigenschaften
Molekularformel |
C7H12ClF2NO |
|---|---|
Molekulargewicht |
199.62 g/mol |
IUPAC-Name |
2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(4-7)5-10-1-2-11-6;/h10H,1-5H2;1H |
InChI-Schlüssel |
PESOKTUMYDKLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CC(C2)(F)F)CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)




![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)




![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)

![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
